molecular formula C13H12N2O2 B2945855 N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CAS No. 2411220-40-9

N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide

Cat. No. B2945855
CAS RN: 2411220-40-9
M. Wt: 228.251
InChI Key: PGYILPXIVSLILH-UHFFFAOYSA-N
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Description

N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide, also known as TAT CN, is a small molecule inhibitor that has been widely used in scientific research. It has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Mechanism of Action

N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN inhibits the activity of PTPs by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, which leads to the activation of downstream signaling pathways. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been shown to selectively inhibit certain PTPs, which makes it a useful tool for studying the specific functions of these enzymes.
Biochemical and Physiological Effects:
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. In addition, N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for certain PTPs, which makes it a useful tool for studying the specific functions of these enzymes. However, N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the specificity of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN for certain PTPs can also be a limitation, as it may not be useful for studying the functions of other PTPs.

Future Directions

There are several future directions for the use of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN in scientific research. One direction is to further explore its potential as a cancer therapeutic. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has shown promising results in inhibiting the growth and proliferation of cancer cells, and further studies could lead to the development of new cancer treatments. Another direction is to study the role of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN in neurological disorders. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has shown neuroprotective effects in preclinical studies, and further research could lead to the development of new treatments for Alzheimer's disease and Parkinson's disease. Additionally, further studies could be done to optimize the synthesis and purification methods of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN to improve its yield and purity.

Synthesis Methods

The synthesis of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN involves the reaction of 3-hydroxybenzaldehyde with malononitrile and methyl propiolate in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques. The purity and yield of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are a family of enzymes that play a crucial role in regulating cell signaling pathways. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been used to study the role of PTPs in cancer, inflammation, and neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-3-5-13(17)15(2)12(9-14)10-6-4-7-11(16)8-10/h4,6-8,12,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYILPXIVSLILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C(C#N)C1=CC(=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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